N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-2-yl moiety at position 3. The triazole ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 3-fluoro-4-methylphenyl aromatic ring.
The compound’s synthesis likely involves alkylation of 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with N-(3-fluoro-4-methylphenyl)-2-chloroacetamide under basic conditions, a method analogous to procedures described for related triazole-sulfanyl acetamides . Structural characterization of such compounds typically employs techniques like NMR (nuclear magnetic resonance) and X-ray crystallography, with SHELX software frequently used for crystallographic refinement .
Properties
Molecular Formula |
C17H16FN5OS |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-6-7-12(9-13(11)18)20-15(24)10-25-17-22-21-16(23(17)2)14-5-3-4-8-19-14/h3-9H,10H2,1-2H3,(H,20,24) |
InChI Key |
KPJKLONEPQCBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Compounds with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring demonstrate enhanced antimicrobial activity, as seen in KA3 derivatives .
Triazole Core Variations :
- 4-Methyl substitution on the triazole (target compound) may improve steric stability compared to 4-ethyl (VUAA-1) or 4-(3-methylphenyl) () analogs .
- The pyridin-2-yl group in the target compound contrasts with pyridin-4-yl in KA3, which could alter hydrogen-bonding interactions with biological targets .
Biological Activity Trends: Anti-exudative activity is prominent in triazole-sulfanyl acetamides with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide), showing efficacy comparable to diclofenac in rodent models . Orco agonists like VUAA-1 highlight the role of bulky alkyl groups (e.g., ethyl, isopropyl) in modulating ion channels, a niche application distinct from the target compound’s presumed anti-inflammatory focus .
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance binding to enzymatic targets (e.g., cyclooxygenase in anti-inflammatory applications) .
- Pyridine position : Pyridin-2-yl (target) vs. pyridin-4-yl (KA3) may influence solubility and π-π stacking interactions .
- Sulfanyl linker : Critical for maintaining molecular flexibility and thiol-mediated redox interactions .
Preparation Methods
Cyclocondensation of Isonicotinic Acid Hydrazide with Thiourea
-
Reactants : Isonicotinic acid hydrazide (1.0 eq), thiourea (4.0 eq).
-
Conditions : Reflux in ethanol with potassium hydroxide (1.0 eq) at 170°C for 16 hours.
-
Workup : Acidification with HCl to pH 1, filtration, and recrystallization from ethanol.
-
Yield : 93.6%
-
Characterization :
-
MP : 350°C (decomp.).
-
1H NMR (DMSO-d6) : δ 7.79 (d, J = 6.1 Hz, 2H, Py-H), 8.67 (d, J = 6.1 Hz, 2H, Py-H), 13.90 (br s, 2H, NH).
-
Alternative Route via Methyl Isothiocyanate
-
Reactants : 4-Amino-3-(pyridin-4-yl)-5-mercapto-4H-1,2,4-triazole (1.0 eq), methyl isothiocyanate (1.2 eq).
-
Conditions : Reflux in methanol with 10% NaOH for 3–6 hours.
-
Workup : Acidification with conc. HCl, filtration.
-
Yield : 68–75%
Synthesis of N-(3-Fluoro-4-methylphenyl)chloroacetamide
This intermediate provides the electrophilic chloroacetamide moiety.
Acetylation of 3-Fluoro-4-methylaniline
-
Reactants : 3-Fluoro-4-methylaniline (1.0 eq), chloroacetyl chloride (1.1 eq), triethylamine (1.1 eq).
-
Conditions : Stirring in dichloromethane at 0°C → 25°C for 3 hours.
-
Workup : Extraction with ethyl acetate, drying over Na2SO4, solvent evaporation.
-
Yield : 97%
-
Characterization :
-
MP : 90°C.
-
IR (KBr) : 3291 cm⁻¹ (N-H), 1694 cm⁻¹ (C=O).
-
Coupling of Triazole-Thiol and Chloroacetamide
The final step involves nucleophilic substitution of the chloro group in the acetamide by the triazole-thiol.
Base-Mediated Thioether Formation
-
Reactants :
-
4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq).
-
N-(3-Fluoro-4-methylphenyl)chloroacetamide (1.0 eq).
-
-
Base : K2CO3 (1.2 eq).
-
Solvent : Acetone (20 mL/g).
-
Conditions : Reflux at 60°C for 2–4 hours.
-
Workup : Filtration, washing with cold water, recrystallization from ethanol.
-
Yield : 75–83%
-
Characterization :
-
HRMS (ESI+) : m/z Calcd for C19H17FN5OS [M+H]+: 402.1034; Found: 402.1038.
-
1H NMR (DMSO-d6) : δ 2.34 (s, 3H, CH3), 3.92 (s, 2H, SCH2), 7.12–8.51 (m, 7H, Ar-H), 10.21 (s, 1H, NH).
-
Optimization and Comparative Analysis
| Parameter | Method 1 (Cyclocondensation) | Method 2 (Methyl Isothiocyanate) |
|---|---|---|
| Reaction Time | 16 hours | 6 hours |
| Yield | 93.6% | 68–75% |
| Purity (HPLC) | >99% | 95–98% |
| Scalability | Industrial (patent-scale) | Lab-scale |
Key Findings :
-
Cyclocondensation () offers superior yields and purity but requires prolonged heating.
-
Methyl isothiocyanate route () is faster but less efficient.
Challenges and Solutions
-
Triazole Oxidation : The thiol group is prone to oxidation. Use of inert atmosphere (N2/Ar) during coupling improves stability.
-
Byproduct Formation : Excess K2CO3 may hydrolyze chloroacetamide. Stoichiometric base (1.2 eq) minimizes this.
-
Purification : Silica gel chromatography (hexane/EtOAc, 4:1) effectively removes unreacted intermediates .
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